![molecular formula C17H17N5S B2580699 3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921542-99-6](/img/structure/B2580699.png)
3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Overview
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazole class of heterocycles, characterized by a fused bicyclic system with nitrogen atoms at strategic positions. The molecule features a p-tolyl (4-methylphenyl) group at position 7 and a (pyridin-3-ylmethyl)thio substituent at position 3.
Biological Activity
The compound 3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a member of the imidazole and triazole families, which are known for their diverse biological activities. This article focuses on its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action. The synthesis and characterization of this compound have been explored in various studies, highlighting its pharmacological potential.
Anticancer Activity
Imidazole and triazole derivatives, including those similar to the compound , have shown significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing imidazole rings often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives can exhibit IC50 values as low as 27.42 nM against colorectal cancer cell lines such as SW480 and HCT116 .
- Case Studies : A recent study highlighted that imidazoles can disrupt microtubule formation at concentrations around 60 nM, which correlates with increased DNA damage markers in treated cells . This suggests that the compound may possess similar mechanisms of action.
Antimicrobial Activity
Research indicates that imidazole derivatives also demonstrate antimicrobial properties:
- In Vitro Studies : Compounds similar to the target structure have been tested against various bacterial strains, showing effective inhibition at micromolar concentrations. For example, certain imidazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the imidazole or triazole rings can enhance antimicrobial potency. The introduction of a pyridine moiety has been associated with increased activity against resistant bacterial strains .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds like this compound may exhibit additional pharmacological activities:
- Anti-inflammatory Properties : Some imidazole derivatives have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
- Antiviral Effects : Certain triazole compounds have shown promise against viral infections by interfering with viral replication processes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key steps in the synthesis process:
Step | Description |
---|---|
1 | Formation of the imidazole ring through cyclization reactions involving thioether intermediates. |
2 | Introduction of the pyridine moiety via nucleophilic substitution reactions. |
3 | Final purification through recrystallization or chromatography techniques. |
Case Studies on Similar Compounds
Research on related compounds has provided insights into the biological activities associated with this class of molecules:
- Inhibition of Tubulin Polymerization : A study found that certain imidazole derivatives inhibited tubulin polymerization effectively at IC50 values below 1 µM in various cancer cell lines .
- Cytotoxicity Profiles : In vitro testing revealed that several derivatives exhibited cytotoxicity across multiple cancer cell lines with varying degrees of potency depending on structural modifications .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole and triazole rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Inhibition of Tumor Cell Lines
In a study assessing the cytotoxicity of related imidazole derivatives, it was found that modifications at specific positions on the imidazole ring can drastically alter the compound's effectiveness against tumor cells. For instance, compounds with specific aryl substitutions demonstrated IC50 values in the low micromolar range against multiple cancer cell lines such as A549 (lung cancer) and MDA-MB 231 (breast cancer) . This suggests that similar modifications to 3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole could enhance its anticancer efficacy.
Antimicrobial Properties
The imidazole and triazole moieties are also known for their antimicrobial activities. The compound has potential applications in treating infections caused by resistant strains of bacteria and fungi.
Research Insights
Studies have shown that derivatives of triazoles possess broad-spectrum antimicrobial properties. For example, compounds with similar structural frameworks have been reported to inhibit bacterial growth effectively . The incorporation of a pyridine ring may further enhance these properties due to its electron-withdrawing characteristics, which can improve binding affinity to microbial targets.
Mechanistic Studies
Research into imidazole derivatives has revealed that they may function by disrupting cellular processes such as DNA replication and protein synthesis in cancer cells. For instance, certain imidazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest . This mechanism could be explored further for the specific compound to elucidate its action against cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship is a critical aspect of medicinal chemistry that helps in optimizing drug candidates.
Data Table: Structure-Activity Relationships
Compound Variant | Substituent | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | Phenyl | 0.51 | Anticancer |
Compound B | Methyl | 0.63 | Anticancer |
Compound C | Pyridine | TBD | Antimicrobial |
Note: TBD indicates that further studies are required to determine IC50 values for specific variants of the target compound.
Chemical Reactions Analysis
Synthetic Pathways and Multi-Component Reactions
The compound’s core structure—a fused imidazo[2,1-c] triazole system—suggests synthesis via cyclocondensation reactions. Key steps involve:
-
Hydrazine and Carbonyl Precursors : Reaction of hydrazine derivatives (e.g., thiocarbohydrazide) with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to form the triazole ring . For example, intermediates like 4-amino-5-mercapto-1,2,4-triazole can react with p-tolyl-substituted aldehydes to yield the dihydroimidazo-triazole scaffold .
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Thioether Incorporation : The pyridin-3-ylmethylthio group is introduced via nucleophilic substitution. A thiol intermediate reacts with 3-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃ or Et₃N) .
Example Reaction Conditions :
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Triazole Formation | Thiocarbohydrazide + p-tolyl aldehyde, HCl, reflux | ~70% | |
Thioether Formation | 3-(Chloromethyl)pyridine, K₂CO₃, DMF, RT | ~65% |
Functionalization of the Triazole Ring
The 1,2,4-triazole moiety undergoes electrophilic substitutions and metal coordination:
-
Electrophilic Acylation : Reaction with acetyl chloride or anhydrides at the N1 position, facilitated by the electron-rich triazole ring .
-
Metal Coordination : The thioether sulfur and triazole nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming coordination complexes .
Key Findings :
-
Zn(II) complexes of analogous triazole-thiols exhibit enhanced stability in solvothermal conditions .
-
Copper-catalyzed reactions (e.g., Ullmann coupling) enable aryl functionalization at the triazole’s C5 position .
Oxidation and Stability Studies
The thioether group (-S-CH₂-) is susceptible to oxidation:
-
Controlled Oxidation : Treatment with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives, depending on reaction time and oxidant strength .
-
Stability Under Acidic Conditions : Degradation studies in HCl (1M, 24h) show <10% decomposition, indicating moderate acid stability .
Data Table :
Oxidizing Agent | Product | Reaction Time | Yield |
---|---|---|---|
H₂O₂ (30%) | Sulfoxide | 2h, RT | 85% |
mCPBA | Sulfone | 4h, 0°C | 78% |
Biological Activity and Derivatization
While the query focuses on reactions, notable bioactive derivatives include:
-
Antimicrobial Analogs : Substitution at the p-tolyl group with nitro or halogen substituents enhances activity against Mycobacterium tuberculosis (MIC: 3.12–12.5 µg/mL) .
-
Anticancer Derivatives : Introduction of benzoyl groups at the triazole’s N4 position inhibits tubulin polymerization (IC₅₀: 8.3 µM) .
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole?
- Methodology :
- Use a stepwise approach: Begin with precursor synthesis (e.g., 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol) under inert conditions (N₂ atmosphere) to prevent oxidation .
- Optimize solvent systems: Polar aprotic solvents (e.g., DMF or toluene) enhance cyclization efficiency for imidazo-triazole cores .
- Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (ethanol/water mixtures) .
- Key Considerations :
- Temperature control (60–80°C) minimizes side products during heterocycle formation .
- Use sodium hydride as a base for deprotonation steps in pyridinylmethyl thioether formation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the pyridinylmethyl group (δ 8.5–8.7 ppm for aromatic protons) and the p-tolyl moiety (δ 2.3 ppm for methyl protons) .
- IR Spectroscopy : Confirm thioether (C–S–C) stretching at ~650 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Methodology :
- Conduct accelerated stability studies: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months .
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis or oxidation byproducts .
- Recommendations :
- Use amber vials under nitrogen to protect light-sensitive thioether bonds and prevent moisture absorption .
Advanced Research Questions
Q. How can molecular docking predict the biological target affinity of this compound?
- Methodology :
- Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies, as triazole derivatives often inhibit cytochrome P450 enzymes .
- Docking Workflow :
Prepare the ligand (protonation states, energy minimization) using Open Babel.
Define the binding site (e.g., heme-coordinated active site for 3LD6).
Run simulations with AutoDock Vina, validating poses with RMSD clustering (<2.0 Å) .
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with known inhibitors (e.g., fluconazole) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Analog Synthesis : Modify the p-tolyl group (e.g., substitute with electron-withdrawing groups like –NO₂) or vary the pyridinylmethyl thioether chain .
- Biological Assays : Test antifungal activity (MIC against Candida albicans) and correlate with LogP values to assess membrane permeability .
- Data Analysis :
- Use multivariate regression to identify key descriptors (e.g., Hammett σ values, polar surface area) influencing activity .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodology :
- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL for antifungal tests) and incubation time (24–48 hrs) .
- Purity Verification : Re-analyze conflicting batches via HPLC (>98% purity) to rule out impurity-driven artifacts .
- Orthogonal Models : Validate results in multiple biological systems (e.g., in vitro enzyme inhibition + cell-based assays) .
Q. What computational methods are suitable for analyzing electronic properties and reactive sites?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential (ESP) surfaces, identifying nucleophilic sites (e.g., triazole N-atoms) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Core Heterocycle Variations :
- Imidazo[2,1-c][1,2,4]triazoles (target compound’s core) contain two nitrogen atoms in the imidazole ring, enhancing hydrogen-bonding capabilities compared to pyrrolo[5,1-c][1,2,4]triazoles (), which have a single nitrogen in the pyrrole ring. This difference may influence binding to biological targets .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () feature a pyrimidine ring fused to triazole, offering distinct π-π stacking interactions but reduced conformational flexibility compared to the imidazo-triazole system.
Substituent Effects :
Pharmacological Activity
Antibacterial Activity :
- Compound 48 (3-methylthio analog): MIC of 31.7 mM against Staphylococcus aureus, superior to ampicillin .
- Target Compound : The (pyridin-3-ylmethyl)thio group may improve cell penetration or target affinity due to pyridine’s aromatic π-system and basicity.
Antifungal Activity :
- 7-(3-Chlorophenyl)-3-thiol analog : Most active against Aspergillus niger and Fusarium oxysporum among 7-aryl derivatives .
Comparative Bioactivity Table :
Properties
IUPAC Name |
7-(4-methylphenyl)-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-13-4-6-15(7-5-13)21-9-10-22-16(21)19-20-17(22)23-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBIGRZPBZIXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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